6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, commonly known as 6-AET, is a synthetic compound derived from pyrimidine and thiophene. It is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. 6-AET has been studied for its potential use in the synthesis of various drugs, as a novel therapeutic agent, and as a potential biomarker for various diseases.
Scientific Research Applications
Synthesis of Novel Compounds
Antifungal and Anti-inflammatory Properties
Pyrimidine derivatives have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. Some compounds have shown promising results, highlighting the therapeutic potential of pyrimidine derivatives in medicine (A. Abu‐Hashem et al., 2011; N. N. Jafar et al., 2017).
Antimicrobial Evaluation
Novel pyrimidine derivatives have been synthesized and assessed for their antimicrobial activities. Some derivatives exhibited moderate to strong activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (S. M. Gomha et al., 2018).
Chemical Synthesis and Characterization
Heterocyclic Compound Synthesis
Research into the synthesis of pyrimidine and related heterocyclic compounds continues to be a significant area of study. These compounds are of interest due to their structural diversity and potential applications in various fields, including pharmaceuticals and materials science (H. El-Kashef et al., 2007).
Antioxidant Activity
Some pyrimidine derivatives have been synthesized and shown significant antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Y Kotaiah et al., 2012).
Material Science and Chemistry
Polymer Synthesis for Gas Separation
Hyperbranched polyimides containing pyrimidine units have been synthesized for applications in gas separation, demonstrating the versatility of pyrimidine derivatives in material science applications (J. Fang et al., 2000).
properties
IUPAC Name |
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-3-4-16-11-6-10(14-8-15-11)13-7-9-2-1-5-17-9/h1-2,5-6,8H,3-4,7,12H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSNHUBVYWWMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=NC=N2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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